molecular formula C19H14N4O5 B11584329 N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

Cat. No.: B11584329
M. Wt: 378.3 g/mol
InChI Key: ISHFCEBZWJUYLA-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide is a complex organic compound that features a quinazoline core structure substituted with a furan ring and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzamide with 2-furylcarboxaldehyde to form the quinazoline core. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the synthesis would generally involve scalable reactions with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Furanones and quinazoline derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide
  • N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide

Uniqueness

N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide is unique due to its combination of a furan ring, a quinazoline core, and a nitrobenzamide group. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

N-[2-(furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C19H14N4O5/c24-18(12-7-9-13(10-8-12)23(26)27)21-22-17(16-6-3-11-28-16)20-15-5-2-1-4-14(15)19(22)25/h1-11,17,20H,(H,21,24)

InChI Key

ISHFCEBZWJUYLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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